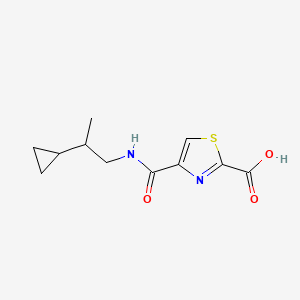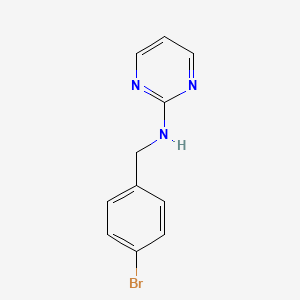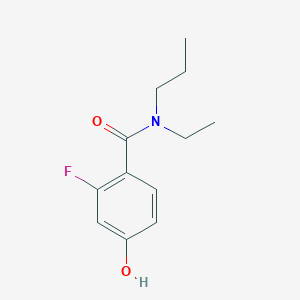![molecular formula C13H17N3O3S B6632521 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile, also known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. AMMSB is a sulfonamide derivative that has been reported to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile are diverse and depend on the specific biological system being studied. For example, in vitro studies have shown that 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile can inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the replication of HIV-1 and HCV in infected cells.
实验室实验的优点和局限性
One of the main advantages of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is its potential toxicity, which may limit its use in certain experimental systems. Moreover, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer activity and its potential use in the development of novel cancer therapies. Moreover, the anti-viral activity of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further studied to develop new treatments for HIV-1 and HCV infections. Finally, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further elucidated to better understand its biological effects and potential therapeutic applications.
合成方法
The synthesis of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile involves the reaction of 4-chloro-3-methylbenzonitrile with morpholine and formaldehyde to yield 4-[2-(aminomethyl)morpholin-4-yl]benzonitrile. This intermediate is then treated with sulfuryl chloride to obtain the final product, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. The overall yield of this process is around 50%, and the purity of the product can be improved by recrystallization.
科学研究应用
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to have anti-viral activity against HIV-1 and hepatitis C virus (HCV).
属性
IUPAC Name |
4-[2-(aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10-6-11(7-14)2-3-13(10)20(17,18)16-4-5-19-12(8-15)9-16/h2-3,6,12H,4-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUMAVGSQRKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCOC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)


![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)

![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)



![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)

![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)